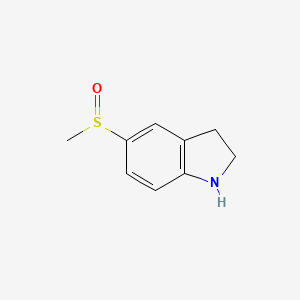

5-methylsulfinyl-2,3-dihydro-1H-indole

Descripción

5-Methylsulfinyl-2,3-dihydro-1H-indole is a heterocyclic compound featuring a partially saturated indole core (2,3-dihydroindole or indoline) with a methylsulfinyl (-S(O)CH₃) substituent at the 5-position. This structural motif combines the conformational flexibility of the dihydroindole system with the polar, oxidatively stable sulfinyl group, making it a candidate for medicinal chemistry and materials science applications.

Propiedades

Fórmula molecular |

C9H11NOS |

|---|---|

Peso molecular |

181.26 g/mol |

Nombre IUPAC |

5-methylsulfinyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H11NOS/c1-12(11)8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3 |

Clave InChI |

RWCHJLALXFDCRT-UHFFFAOYSA-N |

SMILES canónico |

CS(=O)C1=CC2=C(C=C1)NCC2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methylsulfinyl-2,3-dihydro-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired product. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-methylsulfinyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding indole derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of the parent indole compound.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Aplicaciones Científicas De Investigación

5-methylsulfinyl-2,3-dihydro-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 5-methylsulfinyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and proteins, influencing cellular processes. The methylsulfinyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific biological context and application .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Sulfur-Containing Indoline Derivatives

Key Observations :

- Electronic Effects : The sulfinyl group (-S(O)CH₃) offers intermediate polarity between sulfonamides (-SO₂NH₂) and thioethers (-SCH₃), balancing lipophilicity and solubility.

- Crystal Packing : Sulfonyl-substituted dihydroindoles (e.g., ) exhibit intramolecular C-H⋯O hydrogen bonds, stabilizing planar conformations critical for crystallographic studies .

Positional Isomers and Functional Group Variations

- 5-Fluoro-1-methyl-1H-indole (): A fully aromatic indole with a methyl group at N1 and fluorine at C5. The absence of the dihydro ring reduces conformational flexibility but improves aromatic stacking interactions. Methylation achieved via potassium t-butoxide/TDA-1 (98% yield) .

- (E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole (): Features a nitrovinyl group at C3, enabling electrophilic reactivity. Methoxy at C5 enhances electron density, contrasting with the electron-withdrawing sulfinyl group in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.